molecular formula C13H16Cl2N2O3 B12074641 Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride

Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride

Cat. No.: B12074641
M. Wt: 319.18 g/mol
InChI Key: WZSLHFLUNJMFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride is a complex organic compound with a unique structure that includes a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzimidazole core: This is usually achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the chloromethyl group: This step involves the chloromethylation of the benzimidazole ring, often using chloromethyl methyl ether or similar reagents.

    Addition of the methoxyethyl group: This can be done through alkylation reactions, where the benzimidazole derivative is treated with 2-methoxyethyl halides under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzimidazole derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzimidazole core can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Comparison

Compared to similar compounds, Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both chloromethyl and methoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16Cl2N2O3

Molecular Weight

319.18 g/mol

IUPAC Name

methyl 2-(chloromethyl)-3-(2-methoxyethyl)benzimidazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C13H15ClN2O3.ClH/c1-18-6-5-16-11-7-9(13(17)19-2)3-4-10(11)15-12(16)8-14;/h3-4,7H,5-6,8H2,1-2H3;1H

InChI Key

WZSLHFLUNJMFSS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=CC(=C2)C(=O)OC)N=C1CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.